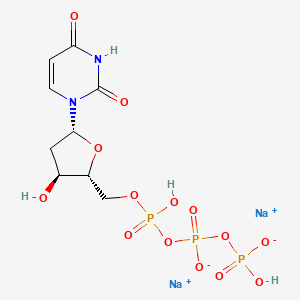
dUTP sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine-5’-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyuridine and contains three phosphate groups attached to the 5’ position of the sugar moiety. This compound is commonly used in molecular biology and biochemistry, particularly in polymerase chain reaction (PCR) and other DNA synthesis-related applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyuridine. The process begins with the protection of the hydroxyl groups on the deoxyuridine molecule, followed by the stepwise addition of phosphate groups using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The final product is then deprotected to yield the desired trisodium salt form .
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-5’-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. These synthesizers can efficiently carry out the multi-step phosphorylation process under controlled conditions, ensuring high purity and yield of the final product. The compound is then purified using techniques such as ion-exchange chromatography and lyophilization .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce deoxyuridine monophosphate and inorganic pyrophosphate.
Enzymatic Reactions: It is a substrate for enzymes such as uracil-DNA glycosylase, which removes uracil residues from DNA.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under mild acidic or basic conditions.
Enzymatic Reactions: Conducted in buffered solutions at physiological pH and temperature.
Major Products Formed
Deoxyuridine Monophosphate: Formed through hydrolysis.
Inorganic Pyrophosphate: A byproduct of hydrolysis.
Scientific Research Applications
2’-Deoxyuridine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Molecular Biology: Used in PCR to prevent carryover contamination by substituting for thymidine triphosphate.
Biochemistry: Employed in studies of DNA repair mechanisms and enzyme kinetics.
Medicine: Investigated for its potential role in antiviral therapies and cancer research.
Industry: Utilized in the production of diagnostic kits and reagents for nucleic acid amplification
Mechanism of Action
2’-Deoxyuridine-5’-triphosphate trisodium salt exerts its effects primarily through its incorporation into DNA during synthesis. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can lead to the activation of DNA repair pathways, particularly those involving uracil-DNA glycosylase, which removes uracil residues to prevent mutations .
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine Monophosphate: A monophosphate analog of deoxyuridine.
Deoxycytidine Triphosphate: Another nucleotide analog used in DNA synthesis.
Deoxyadenosine Triphosphate: A nucleotide analog involved in DNA replication.
Uniqueness
2’-Deoxyuridine-5’-triphosphate trisodium salt is unique due to its specific role in preventing uracil incorporation into DNA, which is crucial for maintaining DNA integrity. Its use in PCR to prevent carryover contamination is a distinctive application that sets it apart from other nucleotide analogs .
Properties
Molecular Formula |
C9H13N2Na2O14P3 |
|---|---|
Molecular Weight |
512.11 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChI Key |
MYSPQSAAHPZTGA-CDNBRZBRSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



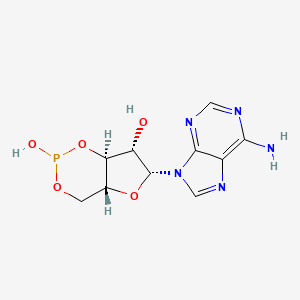
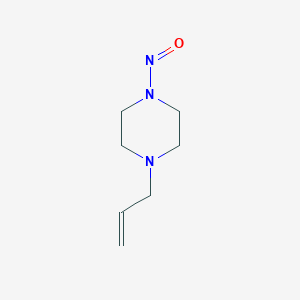
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)

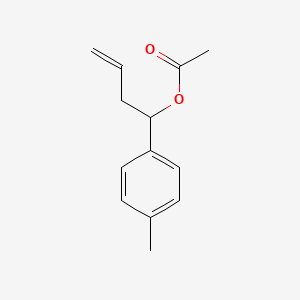
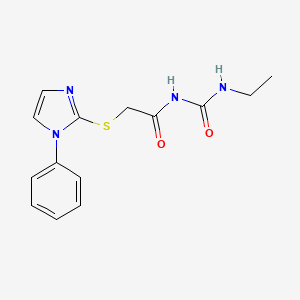
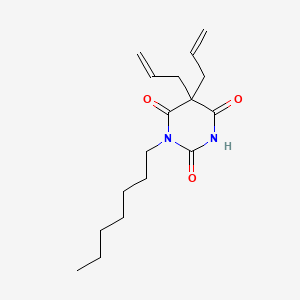
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)




![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)
